molecular formula C23H21NO6S B11307525 7-(2,3-Dimethoxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(2,3-Dimethoxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11307525
M. Wt: 439.5 g/mol
InChI Key: JHSLJMIOAZAZRA-UHFFFAOYSA-N
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Description

7-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of methoxy groups and carboxylic acid functionalities through various organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone or carboxylic acid groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, it may serve as a probe to study various biochemical pathways.

Medicine

Potential medicinal applications could include its use as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, it might be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 7-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: Compounds with similar core structures but different substituents.

    Methoxy-substituted aromatic compounds: Molecules with methoxy groups on aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H21NO6S/c1-28-13-9-7-12(8-10-13)18-19-21(31-22(18)23(26)27)15(11-17(25)24-19)14-5-4-6-16(29-2)20(14)30-3/h4-10,15H,11H2,1-3H3,(H,24,25)(H,26,27)

InChI Key

JHSLJMIOAZAZRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC3=C2NC(=O)CC3C4=C(C(=CC=C4)OC)OC)C(=O)O

Origin of Product

United States

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